4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid
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Overview
Description
4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a fluorine atom on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-methylphenylboronic acid and 2-fluorobenzoic acid.
Coupling Reaction: A Suzuki coupling reaction is employed to couple the boronic acid with the fluorobenzoic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction Reactions: The benzoic acid moiety can be reduced to a benzyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-80°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives such as 4-(3-azido-5-methylphenyl)-2-fluorobenzoic acid.
Oxidation: Formation of this compound derivatives with oxidized methyl groups.
Reduction: Formation of 4-(3-chloro-5-methylphenyl)-2-fluorobenzyl alcohol.
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-methylphenyl)-benzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3-Chloro-5-methylphenyl)-2-chlorobenzoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
4-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid: Has a methyl group instead of fluorine, influencing its chemical behavior.
Properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-4-10(6-11(15)5-8)9-2-3-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPCTGFRNGJGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690331 |
Source
|
Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-28-6 |
Source
|
Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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